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Compound of Interest

4'-Methoxy-[1,1'-biphenyl]-3-
Compound Name:
carbaldehyde

Cat. No.: B051257

Introduction

The biphenyl scaffold is a privileged structural motif in modern chemistry, forming the backbone
of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its rigid, planar
structure allows for the precise spatial orientation of functional groups, making it an ideal
platform for designing molecules with specific biological or physical properties. Within this
class, functionalized biphenyls serve as critical intermediates for building molecular complexity.

This guide provides a comprehensive technical overview of 4'-Methoxy-[1,1'-biphenyl]-3-
carbaldehyde, a versatile bifunctional building block. The presence of a reactive aldehyde
group on one ring and an electron-donating methoxy group on the other imparts a unique
combination of reactivity and electronic properties. This document is intended for researchers,
chemists, and drug development professionals, offering in-depth insights into the compound's
properties, synthesis, reactivity, and potential applications, grounded in established scientific
principles.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the
bedrock of any scientific investigation. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is
unambiguously identified by its CAS number and IUPAC name. Its key properties are
summarized below.
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Property Value Source
3-(4-

IUPAC Name [3]
methoxyphenyl)benzaldehyde

CAS Number 118350-17-7 [3]

Molecular Formula C14H1202 [3]

Molecular Weight 212.24 g/mol [3]

Monoisotopic Mass 212.083729621 Da [3]
COC1=CC=C(C=C1)C2=CC=

SMILES [4]
CC(=C2)C=0

XLogP3 (Predicted) 3.0 [4]

Topological Polar Surface Area  26.3 A2 [3]

Hydrogen Bond Donor Count 0 [5]

Hydrogen Bond Acceptor

ydrog p 5 [5]
Count
Rotatable Bond Count 2 [3]

Table 1: Core Identifiers and Physicochemical Properties of 4'-Methoxy-[1,1'-biphenyl]-3-
carbaldehyde.

Spectroscopic Characterization Profile

Structural confirmation is paramount. While publicly accessible, fully assigned spectra for this
specific isomer are limited, its spectroscopic profile can be predicted with high confidence
based on the analysis of its functional groups and data from close structural analogs, such as
its 4-carbaldehyde isomer.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H NMR (Expected, 400 MHz, CDCls):
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[e]

Aldehyde Proton (CHO): A sharp singlet is expected around 6 10.0-10.1 ppm. This
downfield shift is characteristic of the highly deshielded aldehyde proton.

o Aromatic Protons (3-substituted ring): This ring will display a complex pattern. The proton
ortho to the aldehyde (C2-H) will be a singlet or narrow triplet around 6 8.1-8.2 ppm. The
proton between the two substituents (C4-H) will be a doublet of doublets around 6 7.8-7.9
ppm. The proton para to the aldehyde (C5-H) will be a triplet around & 7.6 ppm, and the
proton ortho to the biphenyl linkage (C6-H) will be a doublet around & 7.8 ppm.

o Aromatic Protons (4'-substituted ring): This ring will show a classic AA'BB' system due to
the methoxy group. Two doublets are expected: one for the protons ortho to the methoxy
group (C3'-H, C5'-H) around & 7.0-7.1 ppm, and another for the protons meta to the
methoxy group (C2'-H, C6'-H) around & 7.5-7.6 ppm.

o Methoxy Protons (OCHs): A sharp singlet integrating to 3H will appear around 9 3.8-3.9
ppm.[6]

e 13C NMR (Expected, 101 MHz, CDCIs3):

o Carbonyl Carbon (C=0): The aldehyde carbon is expected in the highly deshielded region
of 6 191-193 ppm.[8]

o Aromatic Carbons: At least 12 distinct signals are expected in the aromatic region (o 110-
160 ppm). Key signals include the methoxy-bearing carbon (C4') around & 159-161 ppm,
the carbon attached to the aldehyde (C3) around & 137 ppm, and the carbons of the
biphenyl linkage (C1 and C1') around & 140-145 ppm and & 132 ppm, respectively. The
carbons ortho and meta to the methoxy group are expected around 6 128 ppm and 6 114
ppm, respectively.[8]

o Methoxy Carbon (OCHs): A signal around & 55-56 ppm is characteristic for the methoxy
carbon.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.
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C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-
1710 cm~1. This is a definitive peak for the aldehyde carbonyl.[10]

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm~1
and 2720-2750 cm~* (Fermi doublet).

C-O Stretch (Aryl Ether): A strong, characteristic band for the aryl-O-CHs stretch is expected
around 1240-1260 cm~1.[10]

C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1450-1600 cm~1
region.

=C-H Stretch (Aromatic): Signals will be present above 3000 cm~1.

Mass Spectrometry (MS)

Electron lonization (El): A GC-MS analysis would show a prominent molecular ion peak [M]*
at m/z = 212.[6] Common fragmentation patterns would include the loss of the formyl radical
(-CHO, m/z = 29) to give a fragment at m/z = 183, and loss of a methyl radical (-CHs, m/z =

15) from the methoxy group.

Electrospray lonization (ESI): High-resolution mass spectrometry (HRMS) would confirm the
elemental composition. The predicted m/z for the protonated molecule [M+H]* is 213.09100,
and for the sodium adduct [M+Na]* is 235.07294.[4]

Synthesis and Purification

The construction of the biphenyl core is most efficiently achieved via palladium-catalyzed

cross-coupling reactions. The Suzuki-Miyaura reaction stands out as the premier choice due to

its high functional group tolerance, mild conditions, and the commercial availability of boronic

acid reagents.[1][11]

Core Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron

compound (e.g., a boronic acid) and an organohalide using a palladium(0) catalyst and a base.

The catalytic cycle is a well-established, three-step process:
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o Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the
organohalide (e.g., 3-bromobenzaldehyde), forming a Pd(Il) complex.

e Transmetalation: The base activates the organoboron species, forming a borate complex.
This complex then transfers its organic group (e.g., the 4-methoxyphenyl group) to the Pd(ll)
center, displacing the halide.

o Reductive Elimination: The two organic groups on the palladium center couple and are
eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst to re-enter the

cycle.

Reductive Elimination

Oxidative Addition

Art-Ar? _
(Product) Transmetalation

Art-X Pd(0)L2 - Art-Ar2
(e.g., 3-Bromobenzaldehyde) (Active Catalyst) | Ar-B(OR)s~

Ar2-B(OH)2 + Base
(e.g., 4-Methoxyphenylboronic Acid)

Click to download full resolution via product page

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Synthetic Protocol

This protocol describes a reliable, scalable synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-
carbaldehyde from commercially available starting materials. The choice of a water-soluble
base (K2COs) and a mixed solvent system facilitates both the reaction and subsequent
purification.[12][13]
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Step-by-Step Methodology:

e Reagent Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir
bar and reflux condenser, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv.), 4-
methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv.), and potassium carbonate
(K2CO:3) (4.15 g, 30.0 mmol, 3.0 equiv.).

 Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen
or argon gas three times. This is critical to prevent oxidation of the palladium catalyst.

o Catalyst Addition: Under a positive pressure of inert gas, add
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (231 mg, 0.2 mmol, 0.02 equiv.). The
use of a pre-catalyst like Pd(OAc)z with a phosphine ligand is also a viable alternative.[8]

e Solvent Addition: Add a degassed mixture of Toluene (40 mL) and Water (10 mL) via cannula
or syringe. A biphasic system is often beneficial for Suzuki couplings.

o Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction
progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate
mobile phase). The reaction is typically complete within 4-12 hours.

o Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water
(50 mL). Transfer the mixture to a separatory funnel and separate the layers.

o Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

e Washing: Combine the organic layers and wash sequentially with water (50 mL) and
saturated brine solution (50 mL) to remove inorganic impurities.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel. A
gradient elution starting from 95:5 Hexane:Ethyl Acetate is typically effective for separating
the product from nonpolar biphenyl byproduct and polar baseline impurities.
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Synthesis and Purification Workflow

1. Combine Reactants
(Aryl Halide, Boronic Acid, Base)

2. Establish Inert Atmosphere
(N2 or Ar Purge)

G. Add Pd Catalyst & SoIvenD

4. Heat & Stir
(e.g., 90°C, 4-12h)

G. Quench & Liquid-Liquid ExtractiorD

:

GS. Column Chromatographa

Click to download full resolution via product page

General workflow for synthesis and purification.

Chemical Reactivity and Derivatization Potential

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b051257?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The molecule's utility stems from the distinct reactivity of its two key functional domains: the
aldehyde moiety and the electronically differentiated biphenyl core.

Reactivity of the Aldehyde Moiety

The aldehyde group is a versatile handle for a wide array of chemical transformations, primarily
driven by the electrophilic nature of its carbonyl carbon.

o Oxidation: Can be readily oxidized to the corresponding 4'-methoxy-[1,1'-biphenyl]-3-
carboxylic acid using mild oxidizing agents like potassium permanganate (KMnOa) or Pinnick
oxidation conditions (NaClO3z). This provides access to a key carboxylic acid building block.

e Reduction: Selective reduction to the corresponding alcohol, (4'-methoxy-[1,1'-biphenyl]-3-
yl)methanol, is easily achieved with mild reducing agents such as sodium borohydride
(NaBH.).

e Reductive Amination: A powerful method for generating amine derivatives. The aldehyde can
react with a primary or secondary amine to form an imine intermediate, which is then
reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OACc)s3) to yield the
corresponding secondary or tertiary amine.

o Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde
into an alkene, providing a robust method for C=C bond formation.

» Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as
Grignard reagents or organolithiums, to form secondary alcohols.

Reactivity of the Biphenyl Core

The electronic nature of the two aromatic rings is differentiated by the substituents.

e Ring A (Carbaldehyde-substituted): The aldehyde group is strongly electron-withdrawing and
deactivating, directing any further electrophilic aromatic substitution to the meta positions
(C5).

» Ring B (Methoxy-substituted): The methoxy group is strongly electron-donating and
activating, directing electrophilic substitution to the ortho and para positions. Since the para
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position is occupied by the biphenyl linkage, substitution will be directed to the ortho
positions (C3' and C5").

This differential reactivity allows for selective functionalization of either ring, depending on the
reaction conditions chosen. For instance, nitration or halogenation under standard electrophilic
conditions would preferentially occur on the electron-rich methoxy-bearing ring.

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

[Ring A]-CHO

Aldehyde Reactions

[Ring B]-OCHs

Ring A (deactivated) Ring B (activated)

Electrophilic Sub. at C3'/C5'

SN . Amine Alkene
Carboxylic Acid Primary Alcohol (Reductive Am.) (Wittig)
C3'/C5'-Substituted Product

Electrophilic Sub. at C5

C5-Substituted Product

Click to download full resolution via product page

Key reactivity and derivatization pathways.

Applications in Research and Development

The unique combination of a rigid biphenyl core, a reactive aldehyde handle, and a modulating
methoxy group makes this compound a high-value intermediate in several fields.

» Medicinal Chemistry and Drug Discovery: The biphenyl scaffold is a cornerstone of many
approved drugs. This molecule can serve as a starting point for synthesizing novel
therapeutic agents.[14][15] The aldehyde can be elaborated into a variety of
pharmacophores designed to interact with specific enzyme active sites or protein-protein
interfaces. The methoxy group can be used to tune solubility and metabolic stability, or it can
be demethylated to a phenol to act as a hydrogen bond donor.
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» Materials Science: Functionalized biphenyls are precursors to liquid crystals, organic light-
emitting diodes (OLEDs), and porous crystalline materials.[1] Drawing parallels from related
structures, this aldehyde could be used in the synthesis of ligands for Metal-Organic
Frameworks (MOFs) or Covalent Organic Frameworks (COFs).[9] The aldehyde groups can
undergo condensation reactions to form porous networks with potential applications in gas
storage, separation, or catalysis.

e Agrochemicals: The biphenyl structure is present in several commercial fungicides.[11] This
compound could be used as a key intermediate in the synthesis of new crop protection

agents.

Safety and Handling

As a laboratory chemical, 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde requires careful
handling to minimize exposure and risk.

~HS H | Classificati

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
o H312: Harmful in contact with
Acute Toxicity, Dermal Category 4 )
skin
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled

Table 2: GHS Hazard Information. Source: ECHA C&L Inventory.[3]

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to
prevent inhalation of dust or vapors.

o Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
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o Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

» Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands
thoroughly after handling.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste material and containers in accordance with all applicable local,
regional, and national regulations.

Conclusion

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a strategically important chemical intermediate
whose value lies in its modularity. The robust and reliable Suzuki-Miyaura coupling provides an
efficient route to its synthesis, while the orthogonal reactivity of the aldehyde handle and the
biphenyl core offers a rich platform for subsequent chemical modifications. For researchers in
drug discovery and materials science, this compound represents a versatile building block for
the rational design and synthesis of novel, high-value molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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